
N-(3-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H18F2N4O3 and its molecular weight is 448.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Agents
Compounds structurally related to N-(3-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide have been explored for their potent antibacterial activities. For instance, research on pyridonecarboxylic acids, a similar class of compounds, highlighted their effectiveness as antibacterial agents against a range of pathogens. These studies delve into the synthesis and antibacterial activity of various analogues, revealing the critical role of specific substituents in enhancing antibacterial efficacy (Egawa et al., 1984).
Anticancer Activity
Another significant application is in the realm of anticancer research. Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, closely related to the compound , have shown potent cytotoxicity against various cancer cell lines. Such compounds represent a promising avenue for the development of new anticancer therapies, showcasing a broad range of potent activities against murine leukemia and lung carcinoma (Deady et al., 2005).
Kinase Inhibition for Cancer Therapy
The compound and its analogues have been identified as selective inhibitors of the Met kinase superfamily, which plays a crucial role in cancer progression. The development of such inhibitors is crucial for targeted cancer therapies, offering a route to treat tumors dependent on Met kinase activity. This research underscores the potential of these compounds in developing oral cancer therapeutics (Schroeder et al., 2009).
Antibacterial Quinolones and Naphthyridines
Further research into naphthyridines and quinolones, molecules similar to This compound , has produced novel antibacterial agents with potent activities against both Gram-positive and Gram-negative bacteria. These studies have been instrumental in identifying compounds with significantly enhanced potency, contributing to the development of new antibacterial drugs (Kuramoto et al., 2003).
Material Science Applications
In material science, derivatives of the compound have been utilized in the synthesis of polymers and other materials with unique properties, such as high thermal stability and solubility in organic solvents. This research opens up new possibilities for the development of materials with specialized applications in technology and industry (Zhang et al., 2019).
Propriétés
IUPAC Name |
1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(3-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N4O3/c1-14-5-10-19-22(32)20(24(33)29-18-4-2-3-16(26)11-18)12-30(23(19)27-14)13-21(31)28-17-8-6-15(25)7-9-17/h2-12H,13H2,1H3,(H,28,31)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPYETUWXCEGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
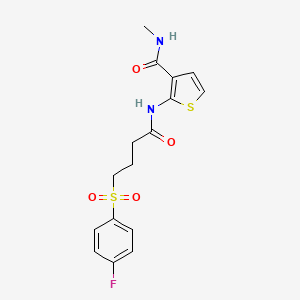
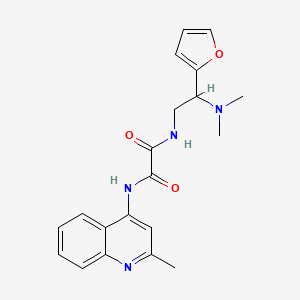
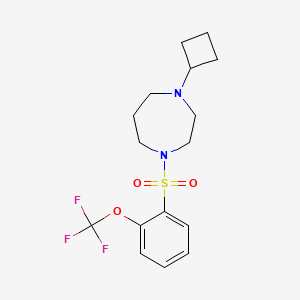
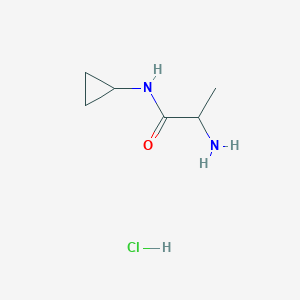
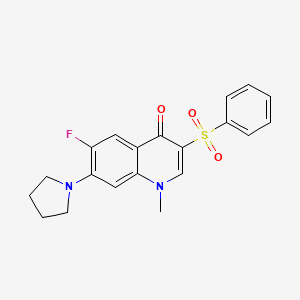
![Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2718116.png)

![5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2718121.png)
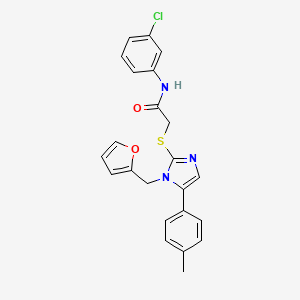
![2-[(4-Chlorophenyl)methyl]-6-phenyl-5-(1-piperidinyl)-3-pyridazinone](/img/structure/B2718123.png)
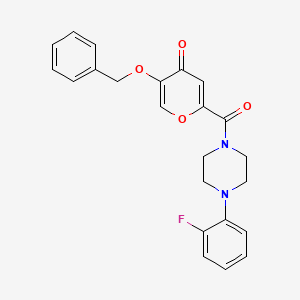
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2718126.png)

![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B2718128.png)
